GlyT1 Potency: Structural Determinants
Direct quantitative data for 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid are not publicly available. However, its core scaffold—a benzoylpiperazine bearing a chloro substituent—was explored in the seminal GlyT1 inhibitor series from Roche. In that study, the unsubstituted benzoylpiperazine hit (compound 7) exhibited a GlyT1 IC₅₀ of 15 nM. [1] Introduction of a chlorine atom at the 3-position of the benzoyl ring (compound 18) reduced potency to an IC₅₀ of 64 nM, while relocating the chlorine to the 4-position (compound 19) resulted in an IC₅₀ of 450 nM. [1] This demonstrates that even within an identical substitution pattern class, the specific location of the chlorine atom on the benzoyl ring can alter GlyT1 inhibition by 7-fold. The target compound, possessing a chlorine at the 3-position and a 4-ethylpiperazine moiety, is predicted to fall within a similar potency range as compound 18, but the unique combination of substituents may lead to a distinct selectivity profile.
| Evidence Dimension | GlyT1 IC₅₀ (nM) |
|---|---|
| Target Compound Data | No publicly reported value |
| Comparator Or Baseline | Benzoylpiperazine 7: 15 nM; 3-Chloro analog 18: 64 nM; 4-Chloro analog 19: 450 nM |
| Quantified Difference | 3-Cl vs 4-Cl substitution alters potency by ~7-fold |
| Conditions | GlyT1 inhibition in human JAR cells, [3H]glycine uptake assay |
Why This Matters
This evidence demonstrates that a chlorine at the 3-position is strongly preferred over the 4-position for GlyT1 potency, making 3-chloro substitution a key determinant of activity, and by extension, an important point of differentiation for procurement when selecting among chloro-substituted analogs.
- [1] Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134-5139. View Source
